molecular formula C7H14O B1347036 1,2-Epoxyheptane CAS No. 5063-65-0

1,2-Epoxyheptane

Cat. No.: B1347036
CAS No.: 5063-65-0
M. Wt: 114.19 g/mol
InChI Key: NMOFYYYCFRVWBK-UHFFFAOYSA-N
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Description

1,2-Epoxyheptane, also known as 1,2-heptene oxide, is an organic compound with the molecular formula C7H14O. It is a type of epoxide, which is a cyclic ether with a three-membered ring structure consisting of two carbon atoms and one oxygen atom. This compound is characterized by its high reactivity due to the ring strain in the three-membered ring, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxyheptane can be synthesized through several methods, including the epoxidation of alkenes. One common method involves the reaction of heptene with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction proceeds via a concerted mechanism where the oxygen atom from the peroxycarboxylic acid is transferred to the alkene, forming the epoxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to facilitate the epoxidation process. For example, silver-aluminum catalysts can be employed to oxidize heptene with molecular oxygen. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxyheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic conditions: Hydrochloric acid, sulfuric acid.

    Basic conditions: Sodium hydroxide, potassium hydroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Trans-1,2-diols: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 1,2-epoxyheptane primarily involves its high reactivity due to the ring strain in the three-membered epoxide ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .

Comparison with Similar Compounds

Similar Compounds

    Ethylene oxide: A simpler epoxide with a two-carbon chain.

    Propylene oxide: An epoxide with a three-carbon chain.

    1,2-Epoxybutane: An epoxide with a four-carbon chain.

Uniqueness of 1,2-Epoxyheptane

This compound is unique due to its longer carbon chain compared to simpler epoxides like ethylene oxide and propylene oxide. This longer chain can influence its reactivity and the types of products formed in chemical reactions. Additionally, the specific positioning of the epoxide ring in this compound allows for unique stereochemical outcomes in reactions .

Properties

IUPAC Name

2-pentyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOFYYYCFRVWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911736
Record name 2-Pentyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5063-65-0, 110549-07-0
Record name Heptane, 1,2-epoxy-
Source ChemIDplus
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Record name 1,2-Epoxyheptane
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Record name 2-Pentyloxirane
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Record name 1,2-Epoxyheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 1,2-epoxyheptane in the flavor and fragrance industry?

A1: this compound serves as a crucial precursor in synthesizing Massoilactone [], a compound known to impart buttery and milky flavors. This makes this compound valuable for developing food and beverage flavorings.

Q2: How can the chirality of this compound be controlled during synthesis, and why is this important?

A2: The synthesis of (R)-1,2-epoxyheptane and (S)-1,2-epoxyheptane, the two enantiomers of this compound, can be achieved starting from commercially available (R)-(+)-1,2-epoxyheptane [, ]. Controlling chirality is crucial as different enantiomers can exhibit different biological activities and applications. For instance, (S)-1,2-epoxyheptane can be produced with high enantiomeric excess using styrene monooxygenase from Rhodococcus sp. strain ST-10 (RhSMO), showcasing its potential in biocatalysis [].

Q3: Can this compound be used in polymer chemistry, and if so, how?

A3: Yes, this compound, along with other epoxy compounds, can be inserted into polymer chains containing phenyl ester linkages []. This reaction, catalyzed by quaternary ammonium salts, allows for modifying polymer properties and potentially creating novel materials.

Q4: What research has been conducted on using this compound for producing chiral polymers?

A4: Researchers have successfully synthesized chiral polymers by reacting chiral epoxides like (R)-1,2-epoxyheptane with polymers like poly[4-(4-nitrobenzoyloxy)styrene] []. This opens possibilities for developing polymers with specific chiral properties, potentially valuable in areas like chiral separations or catalysis.

Q5: Are there any known biocatalytic applications for this compound?

A5: Research demonstrates that this compound can act as a substrate for enzymes like styrene monooxygenase []. This enzymatic conversion can produce (S)-1,2-epoxyheptane with high enantioselectivity, highlighting the potential of using biocatalysis for producing enantiopure epoxides. This approach offers a greener alternative to traditional chemical synthesis methods.

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